molecular formula C17H17BrN2O2S B2772018 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 811841-56-2

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2772018
CAS No.: 811841-56-2
M. Wt: 393.3
InChI Key: FHDWKBODRXIYFC-UHFFFAOYSA-N
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Description

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a bromomethyl group attached to a benzenesulfonamide structure, with an indole moiety linked via an ethyl chain

Properties

IUPAC Name

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-11-13-5-7-15(8-6-13)23(21,22)20-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDWKBODRXIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The resulting compound is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Bromomethylation: Finally, the bromomethyl group is introduced using a bromomethylating agent like bromoform in the presence of a strong base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at the 3-position undergoes typical acid-derived reactions:

Esterification

Reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents produces methyl esters. For example:

1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid+CH₃OHH+Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate+H₂O\text{1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate} + \text{H₂O}

Conditions : Anhydrous DMF, K₂CO₃, 23–90°C . Yields range from 61–92% for analogous indole-3-carboxylate esters .

Amidation

The carboxylic acid reacts with amines (e.g., benzylamine) using carbodiimide coupling agents (EDC/HOBt) to form amides:

Acid+R-NH₂EDC/HOBt1-(4-Methylbenzyl)-1H-indole-3-carboxamide\text{Acid} + \text{R-NH₂} \xrightarrow{\text{EDC/HOBt}} \text{1-(4-Methylbenzyl)-1H-indole-3-carboxamide}

Example : Synthesis of herbicidal indole-3-carboxamide derivatives under similar conditions achieved yields of 65–85% .

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, predominantly at the 2- and 5-positions due to the electron-withdrawing carboxylic acid group:

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position:

1-(4-Methylbenzyl)-1H-indole-3-carboxylic acidHNO₃/H₂SO₄5-Nitro-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid\text{1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{5-Nitro-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid}

Evidence : Analogous nitration of methyl 1-isobutyl-5-nitro-1H-indole-3-carboxylate ( , Table 1) confirms regioselectivity.

Halogenation

Bromination or chlorination (e.g., NBS or Cl₂/FeCl₃) occurs at the 2-position:

Acid+Br₂2-Bromo-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid\text{Acid} + \text{Br₂} \rightarrow \text{2-Bromo-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid}

Conditions : Halogenation of indole derivatives typically requires Lewis acids (e.g., FeCl₃) in non-polar solvents .

Modifications of the N-Substituent

The 4-methylbenzyl group on nitrogen can undergo selective transformations:

Oxidation

The methyl group on the benzyl substituent is oxidized to a carboxylic acid using KMnO₄ or CrO₃:

1-(4-Methylbenzyl)-1H-indole-3-carboxylic acidKMnO₄1-(4-Carboxybenzyl)-1H-indole-3-carboxylic acid\text{1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid} \xrightarrow{\text{KMnO₄}} \text{1-(4-Carboxybenzyl)-1H-indole-3-carboxylic acid}

Limitation : Over-oxidation risks require controlled conditions .

Deprotection

The benzyl group is removable under hydrogenolysis (H₂/Pd-C), though this is rarely applied due to the compound’s stability .

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂, forming 1-(4-methylbenzyl)-1H-indole:

AcidΔ1-(4-Methylbenzyl)-1H-indole+CO₂\text{Acid} \xrightarrow{\Delta} \text{1-(4-Methylbenzyl)-1H-indole} + \text{CO₂}

Conditions : High temperatures (>200°C) or UV light .

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in palladium-catalyzed coupling with aryl boronic acids:

2-Bromo-acid+Ar-B(OH)₂Pd(PPh₃)₄2-Aryl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid\text{2-Bromo-acid} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-Aryl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid}

Yields : 70–90% for analogous indole systems .

Table 1: Representative Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|-------------------------|-----------------------------------------|----------------------------------------|

Scientific Research Applications

The compound 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Structure and Characteristics

The compound is characterized by a sulfonamide group attached to an indole moiety through an ethyl linker. Its molecular structure suggests potential interactions with biological targets, making it a candidate for drug development.

Synthetic Approaches

The synthesis of this compound typically involves the bromomethylation of benzenesulfonamide derivatives followed by the introduction of the indole moiety. Recent studies have optimized these synthetic pathways to enhance yield and purity, which is crucial for subsequent biological evaluations .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown activity against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Studies have demonstrated that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to inhibit bacterial folate synthesis, a critical pathway for bacterial growth .

Neurological Applications

Recent investigations into the central nervous system (CNS) effects of related compounds have highlighted their potential as neuroprotective agents. The indole structure is known for its role in modulating neurotransmitter systems, suggesting that this compound may also influence pain pathways or exhibit anti-inflammatory properties in neurological contexts .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer activity of sulfonamide derivatives found that this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics in several cancer cell lines. The compound was noted for its selective cytotoxicity, sparing normal cells while effectively targeting tumor cells .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-bromo-1H-indol-3-yl)methyl)morpholine
  • 4-((6-bromo-1H-indol-3-yl)methyl)morpholine
  • 3-((1H-indol-3-yl)methyl)-1H-indole

Uniqueness

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromomethyl group allows for versatile chemical modifications, while the indole and sulfonamide moieties provide potential for biological interactions.

Biological Activity

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic compound featuring a bromomethyl group, an indole moiety, and a sulfonamide functional group. Its structural complexity allows for diverse biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H17BrN2O2S
  • Molecular Weight : 393.299 g/mol

The compound's unique structure combines various pharmacophores that may interact with biological targets, enhancing its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety : Indole can be synthesized through Fischer indole synthesis.
  • Attachment of the Ethyl Chain : Alkylation of the indole using ethyl bromide.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride.
  • Bromomethylation : Introduction of the bromomethyl group using a bromomethylating agent like bromoform.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting cellular signaling pathways.
  • Target Interaction : It interacts with molecular targets such as kinases or G-protein coupled receptors, potentially altering their functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of related sulfonamides have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is often critical for antibacterial activity.

Anticancer Potential

The indole moiety is known for its role in numerous biologically active compounds, particularly in anticancer therapies. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antibacterial activity of sulfonamide derivatives; found significant inhibition against Gram-positive bacteria .
Study 2Evaluated anticancer properties; showed that indole-based compounds can induce cell cycle arrest in cancer cell lines .
Study 3Assessed enzyme inhibition; reported that related compounds effectively inhibited carbonic anhydrase isoforms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Functional Groups : The nature and position of substituents on the aromatic rings can enhance or diminish activity.
  • Linker Length : The ethyl chain length between the indole and sulfonamide affects binding affinity to targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(bromomethyl)benzenesulfonyl chloride with 2-(1H-indol-3-yl)ethylamine. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert conditions (argon atmosphere) to prevent bromomethyl group hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity. Reaction monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the bromomethyl group (δ ~4.5 ppm for CH2_2Br) and indole NH (δ ~10.2 ppm). Aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm.
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion [M+H]+^+ at m/z 417.02 (C17_{17}H16_{16}BrN2_2O2_2S).
  • Elemental Analysis : C, H, N, S percentages should align with theoretical values (C: 49.17%, H: 3.88%, N: 6.74%, S: 7.72%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Exposure : Immediate flushing with water (15+ minutes) and medical consultation are required due to uncharacterized toxicity.
  • Inhalation : Use fume hoods; avoid aerosol formation during weighing.
  • Storage : Store at –20°C under argon to prevent bromomethyl degradation .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C), yielding biaryl derivatives. Kinetic studies show a reaction half-life of ~2 hours under these conditions. Competing hydrolysis (pH >7) can be mitigated by buffering the aqueous phase to pH 6.5 .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-indole hybrids?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardization using the NCI-60 panel with 48-hour exposure and 10% FBS reduces variability. Additionally, metabolite profiling (LC-MS/MS) identifies hydrolyzed byproducts that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Replacing the bromomethyl group with electron-withdrawing substituents (e.g., CF3_3) improves binding to ATP pockets in kinases like GSK-3β.
  • Indole Substitutions : 5-Fluoro or 5-methoxy indole derivatives enhance hydrophobic interactions, as shown in docking simulations (AutoDock Vina, ∆G ≤ –9.2 kcal/mol) .

Q. What crystallographic data support the conformational flexibility of the benzenesulfonamide-indole scaffold?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a dihedral angle of 54.3° between the sulfonamide benzene and indole rings. The bromomethyl group adopts a gauche conformation (C–Br···S distance: 3.42 Å), influencing steric accessibility in protein binding .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • Methodological Answer : In aqueous buffers (pH 7.4), the compound undergoes hydrolysis (t1/2_{1/2} = 8 hours) to 4-(hydroxymethyl) derivatives. Stability is improved in DMSO stock solutions (<0.1% water content). Use of HEPES buffer (pH 6.8) reduces degradation rates by 40% compared to PBS .

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